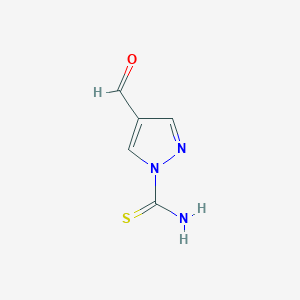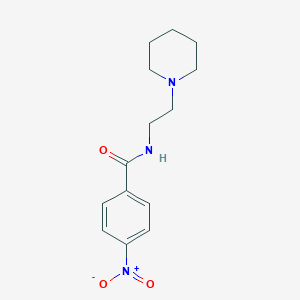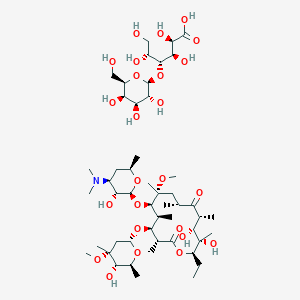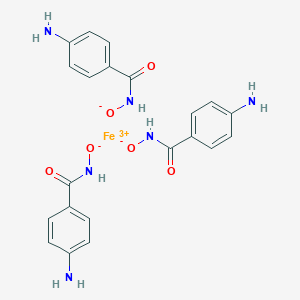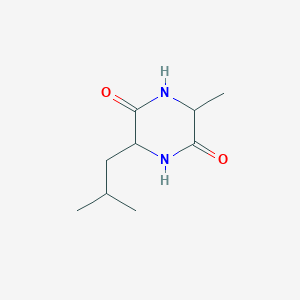
2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide, also known as BTF, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BTF is a sulfonamide-based compound that has been shown to inhibit the activity of several enzymes and proteins, making it a promising candidate for the development of new drugs. In
Aplicaciones Científicas De Investigación
2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the activity of several enzymes and proteins, including carbonic anhydrases, histone deacetylases, and protein tyrosine phosphatases. Due to its broad inhibitory activity, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has potential applications in several areas of research, including cancer, inflammation, and metabolic disorders. In cancer research, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. In addition, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Finally, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to have potential applications in the treatment of metabolic disorders such as diabetes and obesity.
Mecanismo De Acción
The mechanism of action of 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide is still under investigation, but it is believed to involve the inhibition of several enzymes and proteins. 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrases, which are enzymes involved in the regulation of pH in the body. In addition, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Finally, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer research, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development of metastasis. In inflammation research, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response. Finally, in metabolic disorder research, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to improve glucose tolerance and reduce body weight in animal models of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments, including its broad inhibitory activity and its availability for research purposes. In addition, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to have low toxicity in animal models, making it a potential candidate for the development of new drugs. However, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide also has several limitations for lab experiments, including its limited solubility in aqueous solutions and its potential for off-target effects due to its broad inhibitory activity.
Direcciones Futuras
There are several future directions for the research of 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide. One potential area of research is the development of new drugs based on the structure of 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide. In addition, further investigation into the mechanism of action of 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide may lead to the identification of new targets for drug development. Finally, the use of 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide in combination with other drugs may lead to improved therapeutic outcomes in the treatment of cancer, inflammation, and metabolic disorders.
Conclusion
In conclusion, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide is a small molecule inhibitor that has potential therapeutic applications in several areas of research, including cancer, inflammation, and metabolic disorders. The synthesis of 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been optimized to produce high yields of the compound, making it readily available for research purposes. 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the activity of several enzymes and proteins, and its mechanism of action is still under investigation. 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments, including its broad inhibitory activity and its availability for research purposes. However, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide also has several limitations for lab experiments, including its limited solubility in aqueous solutions and its potential for off-target effects. There are several future directions for the research of 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide, including the development of new drugs based on its structure and the investigation of its mechanism of action.
Métodos De Síntesis
The synthesis of 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide involves several steps, including the reaction of 2-nitrobenzenesulfonamide with benzylamine, followed by the reduction of the resulting nitro compound with zinc and hydrochloric acid. The final step involves the introduction of the trifluoromethyl group using trifluoromethyl iodide and potassium carbonate. The synthesis of 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide has been optimized to produce high yields of the compound, making it readily available for research purposes.
Propiedades
Número CAS |
1698-38-0 |
|---|---|
Nombre del producto |
2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide |
Fórmula molecular |
C14H13F3N2O2S |
Peso molecular |
330.33 g/mol |
Nombre IUPAC |
2-(benzylamino)-5-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13F3N2O2S/c15-14(16,17)11-6-7-12(13(8-11)22(18,20)21)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2,(H2,18,20,21) |
Clave InChI |
FEJCSYUIRWSKNZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)N |
Sinónimos |
2-BENZYLAMINO-5-TRIFLUOROMETHYL-BENZENESULFONAMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B157947.png)

